Home > Products > Screening Compounds P145622 > N-[1-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide
N-[1-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide -

N-[1-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide

Catalog Number: EVT-5467103
CAS Number:
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Astemizole

Compound Description: Astemizole (C28H31FN4O) is a non-sedating H1 antihistamine. Its crystal structure contains two molecules in the asymmetric unit related by a pseudo centre of symmetry. Notably, the conformations of the methoxyphenylethyl side chains differ. []

Relevance: Astemizole shares the key structural feature of a methoxyphenylethyl group with N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective, silent 5-HT1A antagonist currently undergoing clinical development for potential applications in treating anxiety and mood disorders. []

Relevance: While not directly structurally similar, DU 125530 is included here due to its research context. The paper investigates its occupancy of the 5-HT1A receptor using [(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635). This radioligand, WAY-100635, contains a methoxyphenyl group, linking it structurally to N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide. This shared feature is significant as it may contribute to binding affinity for the 5-HT1A receptor. []

N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Compound Description: This compound was synthesized via a two-step process involving a click Dimroth reaction and subsequent acid amidation. Its crystal structure reveals a homodimer formation facilitated by N—H⋯N and C—H⋯N hydrogen bonds. []

Relevance: The compound features a methoxyphenyl group directly attached to the triazole ring, mirroring the presence of this moiety in N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide. []

1-Allyl-4-hydroxy-2,2-dioxo-N-(4-methoxyphenyl)-1H-2λ6,1-benzothiazine-3-carboxamide

Compound Description: This molecule, a structural analogue of piroxicam, exists in two polymorphic forms: monoclinic and triclinic. Notably, the monoclinic form exhibits high biological activity (antidiuretic and analgesic) while the triclinic form is nearly inactive. []

Relevance: The compound contains a methoxyphenyl substituent linked via a carboxamide group. This structural similarity to N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide highlights the relevance of the methoxyphenyl moiety in diverse chemical contexts. []

2‐Diazo‐1‐(4‐methoxyphenyl)‐2‐nitroethanone

Compound Description: This compound acts as a carbene precursor in Rh(II)-catalyzed cyclopropanation reactions, yielding α-nitro-cyclopropylketones. []

Relevance: The compound possesses a methoxyphenyl group directly attached to the diazoethane core. This structural similarity to N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide suggests a potential commonality in their synthetic pathways or reactivity profiles. []

N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides

Compound Description: This class of compounds was investigated for their binding affinity to dopamine D2 and serotonin 5-HT3 receptors. Many derivatives exhibited nanomolar binding affinity for the 5-HT3 receptor and moderate to high affinity for the D2 receptor. []

Relevance: This class of compounds, specifically the derivative 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide (53), exhibits high binding affinity for both dopamine D2 and serotonin 5-HT3 receptors. Its structure contains a methoxyphenyl group, a key structural motif also present in N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide. This structural similarity suggests potential overlap in their pharmacological profiles or target receptor interactions. []

2–(2–Hydroxy–3–methoxyphenyl)–1–(4–methylphenyl)–4, 5–diphenyl–1H–imidazole

Compound Description: This substituted imidazole was prepared using multicomponent reactions and its crystal structure determined by single-crystal X-ray diffraction. []

Relevance: This imidazole derivative includes a methoxyphenyl group within its structure, suggesting a potential synthetic relationship or shared chemical reactivity with N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide. []

(S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide (2)

Compound Description: Compound 2 is a potent, orally bioavailable KCNQ2 opener lacking CYP3A4 metabolism-dependent inhibition (MDI). Its discovery arose from structure-activity relationship studies aimed at mitigating the CYP3A4 MDI observed with the related compound (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1). []

Relevance: While not directly structurally similar, this compound is included due to its structural relation to compound 1 and the research context. Compound 1 shares the N-[1-(phenyl)ethyl] core structure with N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide, highlighting the importance of this structural motif in medicinal chemistry. The study's focus on modifying compound 1 to improve its pharmacological properties, specifically by introducing fluorine substituents, offers valuable insights into potential optimization strategies for related compounds, including N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide. []

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor identified through structure-guided drug design. It exhibits excellent FLAP binding potency, potently inhibits LTB4 synthesis, and possesses a favorable DMPK profile. []

Relevance: While not directly structurally analogous, BI 665915 is included due to its research context and its relationship to other compounds in the series. The paper discusses the optimization of FLAP inhibitors, with earlier compounds in the series likely containing structural motifs relevant to N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide. This suggests a potential research link and highlights the broader context of drug discovery targeting similar biological pathways. []

2-(4-Hydroxy-3-methoxyphenyl)ethyl hexa- and octacosanoates

Compound Description: These two new esters were isolated from the leaves of Cinnamomum reticulatum Hay. []

Relevance: These esters incorporate a (4-hydroxy-3-methoxyphenyl)ethyl moiety, closely resembling the (4-methoxyphenyl)ethyl group in N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide. This structural similarity suggests potential shared biosynthetic pathways or similar natural product chemistry. []

3,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-enylidene}-1-methyl-4-piperidone and 3,5-bis[3-(4-methoxyphenyl)prop-2-enylidene]-1-methyl-4-piperidone

Compound Description: These compounds were studied for their two-photon absorption properties and fluorescence activities as potential biophotonic materials. []

Relevance: The second compound, 3,5-bis[3-(4-methoxyphenyl)prop-2-enylidene]-1-methyl-4-piperidone, contains two methoxyphenyl groups. While linked differently compared to N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide, the presence of this shared moiety suggests potential commonalities in their photophysical properties or applications. []

2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate

Compound Description: The crystal structure of this compound reveals a nearly coplanar arrangement of the phenyl and pyrroloquinoline rings. []

Relevance: The incorporation of a methoxyphenyl group directly linked to the pyrroloquinoline core in this compound highlights its structural similarity to N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide. This suggests potential commonalities in their chemical synthesis or potential biological activities. []

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h, EP128495, MPC-6827)

Compound Description: 6h is a potent apoptosis inducer and anticancer agent with excellent blood-brain barrier penetration. It emerged from structure-activity relationship studies aimed at optimizing the lead compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (6b, EP128265, MPI-0441138). []

Relevance: 6h shares a 4-methoxyphenyl group directly attached to the quinazoline scaffold with N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide, indicating a potential shared pharmacophore and possible similarities in their mechanisms of action or biological targets. This structural similarity is notable given the promising anticancer activity of 6h. []

2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (7a)

Compound Description: 7a is a high-affinity melanin-concentrating hormone receptor 1 (MCHr1) antagonist that effectively inhibits MCH-mediated Ca2+ release. This compound demonstrated good plasma and CNS exposure upon oral administration in diet-induced obese mice. []

Relevance: Although not directly structurally analogous, 7a's research context links it to N-[1-(4-Methoxyphenyl)ethyl]isonicotinamide. Both compounds target G protein-coupled receptors (GPCRs) involved in regulating feeding behavior and energy homeostasis. While their structures differ, their shared focus on these pathways suggests potential overlapping pharmacological effects or therapeutic applications, particularly in obesity treatment. []

Properties

Product Name

N-[1-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C15H16N2O2/c1-11(12-3-5-14(19-2)6-4-12)17-15(18)13-7-9-16-10-8-13/h3-11H,1-2H3,(H,17,18)

InChI Key

JZPDQVMEXCQTIY-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=NC=C2

Solubility

36.2 [ug/mL]

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.